REACTION_CXSMILES
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[CH3:1][C:2]1[CH:3]=[C:4]([N:8]2[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)[CH:5]=[CH:6][CH:7]=1.[CH2:14]=[CH:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[Li]CCCC>>[C:16]1([CH2:15][CH2:14][N:11]2[CH2:12][CH2:13][N:8]([C:4]3[CH:3]=[C:2]([CH3:1])[CH:7]=[CH:6][CH:5]=3)[CH2:9][CH2:10]2)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1
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Name
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|
Quantity
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0.39 g
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Type
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reactant
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Smiles
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CC=1C=C(C=CC1)N1CCNCC1
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Name
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Quantity
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0.25 mL
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Type
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reactant
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Smiles
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C=CC1=CC=CC=C1
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Name
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Quantity
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70 μL
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Type
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reactant
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Smiles
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[Li]CCCC
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Column-chromatographic separation with ethyl acetate
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Name
|
|
Type
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product
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Smiles
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C1(=CC=CC=C1)CCN1CCN(CC1)C=1C=C(C=CC1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |